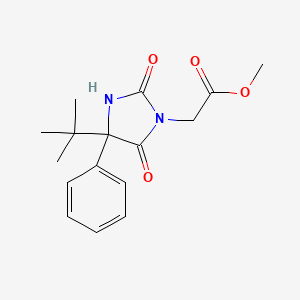amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4178201.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide, also known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis. It is a promising drug that has shown great potential in the scientific research community for its ability to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Wissenschaftliche Forschungsanwendungen
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has been extensively studied in the scientific research community for its potential use in the treatment of cystic fibrosis. It has been shown to improve the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which is defective in individuals with cystic fibrosis. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has also been studied for its potential use in the treatment of other diseases that are caused by defects in ion channels, such as polycystic kidney disease.
Wirkmechanismus
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator works by binding to the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein and improving its function. The 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein is responsible for regulating the flow of chloride ions in and out of cells. In individuals with cystic fibrosis, the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein is defective and does not function properly. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator helps to improve the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which leads to improved chloride ion transport and better hydration of the airway surface.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has been shown to have a number of biochemical and physiological effects. It improves the function of the 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide protein, which leads to improved chloride ion transport and better hydration of the airway surface. This leads to improved lung function and a reduction in the frequency and severity of pulmonary exacerbations in individuals with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator has a number of advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has also been extensively studied in the scientific research community and has a well-established mechanism of action. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator also has some limitations for lab experiments. It is a complex drug that requires specialized equipment and expertise to synthesize. It is also expensive to produce, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator research. One area of interest is the development of new 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulators that are more potent and have fewer side effects than the current generation of drugs. Another area of interest is the development of combination therapies that target multiple aspects of cystic fibrosis pathology. Finally, there is a need for more research into the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-fluorophenyl)benzamide modulator treatment, particularly with regards to its impact on lung function and quality of life in individuals with cystic fibrosis.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-24(28(26,27)17-12-8-15(21)9-13-17)16-10-6-14(7-11-16)20(25)23-19-5-3-2-4-18(19)22/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOPPBLGOHAUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-(2-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4178155.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4178160.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4178168.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-6-(4-nitrophenyl)-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4178174.png)
![N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4178176.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-chlorophenyl)benzamide](/img/structure/B4178193.png)
![ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4178194.png)
![N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4178196.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
![2-(4-bromophenyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178217.png)